molecular formula C12H12N2 B8688004 (4-phenylpyridin-2-yl)methanamine CAS No. 94413-67-9

(4-phenylpyridin-2-yl)methanamine

Cat. No.: B8688004
CAS No.: 94413-67-9
M. Wt: 184.24 g/mol
InChI Key: KUGZSPNESAJGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-phenylpyridin-2-yl)methanamine is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, featuring a phenyl group attached to the second carbon of the pyridine ring and an amine group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-phenylpyridin-2-yl)methanamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.

Another method involves the reduction of 4-pyridinemethanol using sodium borohydride and lithium chloride in tetrahydrofuran . This method provides a straightforward route to the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(4-phenylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(4-phenylpyridin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-phenylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl and pyridine rings allow for π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. The amine group can participate in nucleophilic attacks, further contributing to its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-phenylpyridin-2-yl)methanamine is unique due to the presence of both the phenyl and pyridine rings, which provide a combination of electronic and steric effects that can enhance its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

94413-67-9

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

(4-phenylpyridin-2-yl)methanamine

InChI

InChI=1S/C12H12N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H,9,13H2

InChI Key

KUGZSPNESAJGED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.